N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
Description
N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a synthetic organic compound characterized by a hybrid structure integrating a thiazole ring and an isoindole-1,3-dione moiety. The (2E)-configuration of the thiazol-2-ylidene group ensures planar geometry, facilitating π-π stacking interactions in biological systems. The isoindole-dione core contributes to rigidity and hydrogen-bonding capacity, which may underlie its biological activity .
Properties
Molecular Formula |
C18H19N3O3S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C18H19N3O3S/c1-9(2)8-21-16(23)13-6-5-12(7-14(13)17(21)24)15(22)20-18-19-10(3)11(4)25-18/h5-7,9H,8H2,1-4H3,(H,19,20,22) |
InChI Key |
LMGADXHLYVMBRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC(C)C)C |
Origin of Product |
United States |
Preparation Methods
Key Steps
Mechanistic Insight :
-
Gewald’s reaction involves the condensation of α-mercapto ketones with α-cyanoketones under basic conditions.
-
Stereocontrol : The E-configuration of the ylidene double bond is achieved via kinetic control during condensation.
Assembly of the Isoindole Core
The isoindole framework is constructed using alkylation or Diels-Alder reactions .
Isoindole Synthesis Pathway
Optimization Note :
-
Flow chemistry enhances purity and reduces reaction time for alkylation steps.
-
Purification : Column chromatography (CHCl₃/methanol) is critical for isolating intermediates.
Coupling the Thiazole and Isoindole Units
The final step involves Schiff base formation or Ugi multicomponent reactions to link the two moieties.
Coupling Methods
Critical Parameters :
Purification and Characterization
Post-synthesis, the compound undergoes rigorous purification and analysis:
Purification Techniques
Characterization Data
| Property | Value | Method | Source |
|---|---|---|---|
| Melting Point | 216–220°C | DSC | |
| ¹H NMR (δ, ppm) | 2.13 (CH₃), 2.31 (CH₃), 6.98–7.01 (Ar-H) | DMSO-d₆ | |
| Molecular Weight | 402.5 g/mol | ESI-MS |
Challenges and Solutions
| Challenge | Solution | Impact |
|---|---|---|
| Stereoselectivity | Kinetic control via low-temperature condensation | High E-isomer purity |
| Byproduct Formation | Acid catalysis (p-TsOH) | Minimizes side reactions |
| Solubility Issues | Use of DMF/EtOH mixtures | Improves reaction efficiency |
Comparative Analysis of Synthetic Routes
| Route | Steps | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Gewald-Thorpe + Alkylation | 5 | 60–65 | 95 | |
| Ugi Multicomponent | 3 | 40–45 | 90 | |
| Flow-Assisted Alkylation | 4 | 75–80 | 98 |
Industrial-Scale Adaptation
For large-scale production, flow chemistry and continuous hydrogenation are recommended to optimize yields and reduce costs. Key parameters include:
-
Temperature : 150°C for IMDA reactions.
-
Pressure : 100 bar for hydrogenation steps.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
Overview
N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with significant potential in various scientific fields, particularly medicinal chemistry. Its unique structural features contribute to a range of biological activities, making it a candidate for further research and application in pharmaceuticals.
This compound is part of the thiazole family, which is known for diverse biological properties including:
- Antimicrobial Activity : Thiazole derivatives often exhibit significant antimicrobial properties against various bacterial strains. This compound has shown promise in preliminary studies as an effective agent against resistant bacterial strains.
- Antifungal Properties : Similar to its antibacterial effects, the compound demonstrates antifungal activity which can be beneficial in treating fungal infections that are difficult to manage with conventional antifungals.
- Antiviral Effects : There is emerging evidence suggesting that thiazole derivatives can inhibit viral replication, making this compound a potential candidate for antiviral drug development.
- Anticancer Potential : The structural attributes of this compound are conducive to interactions with biological targets involved in cancer cell proliferation. Preliminary studies have indicated cytotoxic effects on various cancer cell lines.
Synthesis and Chemical Properties
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of Thiazole Ring : This is achieved through cyclization reactions under acidic or basic conditions.
- Introduction of Functional Groups : Various functional groups are introduced through nucleophilic substitution and coupling reactions.
- Final Compound Formation : The final product is obtained through selective reactions that ensure the integrity of the thiazole and isoindole structures.
Case Studies
Several studies have explored the applications of this compound:
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of this compound against several pathogens. The results demonstrated significant inhibition zones in bacterial cultures treated with varying concentrations of the compound, indicating its potential as a new antimicrobial agent .
- Anticancer Research : In vitro studies have been conducted to assess the cytotoxic effects of this compound on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings showed a dose-dependent decrease in cell viability, suggesting that this compound could be further developed into an anticancer drug .
- Pharmacokinetic Studies : Research has also focused on understanding the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are crucial for evaluating the feasibility of clinical applications .
Mechanism of Action
The mechanism by which N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Thiazole vs.
- Isoindole vs. Benzothiazole : The benzo[d]thiazole in confers aromatic bulk, enhancing π-π interactions but reducing solubility compared to isoindole derivatives.
- Substituent Effects : The 2-methylpropyl group in the target compound improves lipophilicity (LogP ~3.5 estimated) relative to analogs with smaller substituents (e.g., methoxyethyl in ) .
Physical Properties:
Notes:
- The target compound’s estimated LogP aligns with its 2-methylpropyl group, suggesting superior membrane permeability compared to hydrophilic analogs like .
- The higher boiling point of reflects increased molecular stability due to the thiadiazole ring .
Analytical and Computational Comparisons
- NMR Profiling : Analog displayed distinct ¹H NMR shifts (δ 7.8–8.2 ppm for isoindole protons), whereas benzothiazole derivatives (e.g., ) showed upfield shifts (δ 6.9–7.5 ppm) due to aromatic shielding .
- Molecular Similarity : Tanimoto and Dice indices () indicate moderate similarity (0.6–0.7) between the target compound and , driven by shared thiazole/isoindole motifs .
- QSAR Models : suggests the target compound’s bioactivity profile may cluster with isoindole-dione derivatives in hierarchical analyses, predicting kinase or protease inhibition .
Biological Activity
N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide, a thiazole derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its potential therapeutic effects. This article delves into the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 310.4 g/mol. Its structure features a thiazole ring that is known for various bioactive properties.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C13H18N4O3S |
| Molecular Weight | 310.4 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Thiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds structurally related to N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene] exhibit moderate to good activity against various bacterial strains. A study conducted on similar thiazole derivatives reported significant antibacterial effects against Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Screening
In a study evaluating the antibacterial activity of thiazole derivatives:
| Compound ID | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 5a | Staphylococcus aureus | 15 |
| 5b | Escherichia coli | 12 |
| 5c | Pseudomonas aeruginosa | 10 |
The results demonstrated that most synthesized compounds exhibited effective antimicrobial activity, suggesting that N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene] may possess similar properties .
Anticancer Activity
Thiazole derivatives have also been explored for their anticancer potential. The compound's ability to inhibit cancer cell proliferation has been highlighted in various studies. For instance, compounds with thiazole moieties have shown effectiveness against several cancer cell lines.
Research Findings: Anticancer Efficacy
A comparative study on thiazole derivatives indicated:
| Compound ID | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 6a | MCF-7 (Breast Cancer) | 8.5 |
| 6b | HeLa (Cervical Cancer) | 7.0 |
| 6c | A549 (Lung Cancer) | 9.0 |
These findings suggest that the presence of the thiazole ring enhances the anticancer activity of the compounds .
Anti-inflammatory Effects
Emerging evidence points towards the anti-inflammatory properties of thiazole derivatives. The compound has shown promise in reducing inflammatory markers in vitro, indicating its potential as an anti-inflammatory agent.
Experimental Data: Inflammatory Response
A study measuring the effect of thiazole derivatives on inflammatory cytokines revealed:
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 120 |
| Compound Treatment | 80 | 60 |
This reduction in pro-inflammatory cytokines suggests that N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene] could be beneficial in inflammatory conditions.
Q & A
Q. Q1. What are the standard synthetic protocols for N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide?
The compound is synthesized via multi-step reactions involving:
- Reagents : 1-(1,3-dioxoisoindolin-2-yl)thiourea, isatin derivatives, and β-aroylacrylic acids.
- Conditions : Reflux in glacial acetic acid (3–5 hours), followed by purification via filtration, washing (acetic acid, water, ethanol), and recrystallization (DMF/acetic acid mixture) .
- Yield and Purity : Typical yields range from 76% to 85%, with purity confirmed by LC-MS and elemental analysis .
Q. Q2. How is the structure of this compound validated in academic research?
Structural validation employs:
- ¹H/¹³C NMR : Assignments focus on thiazole ring protons (δ 2.1–2.5 ppm for methyl groups) and isoindole-dione carbonyl signals (δ 165–170 ppm) .
- LC-MS (ESI) : Molecular ion peaks ([M+H]⁺) confirm molecular weight within ±0.5 Da error .
- Melting Point : Ranges between 186–233°C, consistent with crystalline purity .
Advanced Synthesis Challenges
Q. Q3. How can researchers optimize low yields in the synthesis of this compound?
Strategies include:
- Reagent Stoichiometry : Adjusting molar ratios (e.g., 1.1 equiv of 3-formyl-1H-indole-2-carboxylate) to minimize side products .
- Temperature Control : Maintaining reflux temperatures (±2°C) to enhance reaction specificity .
- Purification : Using gradient chromatography (e.g., silica gel with ethyl acetate/hexane) for improved separation .
Contradictory Data Analysis
Q. Q4. How should researchers address discrepancies in reported melting points or spectral data?
- Reproduce Conditions : Verify solvent purity (e.g., anhydrous acetic acid) and crystallization protocols .
- Cross-Validate Techniques : Combine NMR with IR (C=O stretch at 1700–1750 cm⁻¹) and elemental analysis (%C, %H, %N) .
- Batch Variability : Assess reagent lot consistency, especially for thiourea derivatives .
Computational Modeling
Q. Q5. What computational tools aid in reaction design for derivatives of this compound?
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict intermediates and transition states .
- AI-Driven Optimization : Platforms like COMSOL Multiphysics simulate reaction kinetics and optimize parameters (e.g., pH, solvent polarity) .
- Data Integration : Machine learning models trained on experimental datasets (yield, purity) recommend optimal conditions .
Biological Mechanism Exploration
Q. Q6. What methodologies are used to study the biological activity of this compound?
- Target Binding Assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for enzymes/receptors .
- Cellular Studies : Dose-response curves (IC₅₀) in cancer cell lines (e.g., MCF-7, HeLa) .
- Metabolic Stability : Microsomal incubation (e.g., liver microsomes) with LC-MS/MS analysis .
Advanced Derivative Design
Q. Q7. How can researchers design derivatives with enhanced bioactivity?
- Structure-Activity Relationship (SAR) : Modify substituents on the thiazole ring (e.g., electron-withdrawing groups for increased electrophilicity) .
- Click Chemistry : Introduce triazole moieties via Huisgen cycloaddition to improve solubility .
- Prodrug Strategies : Esterify carboxamide groups to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
